molecular formula C9H18N2O3 B141567 tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate CAS No. 154656-94-7

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate

Cat. No.: B141567
CAS No.: 154656-94-7
M. Wt: 202.25 g/mol
InChI Key: INNKXDJXQNXCJW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate typically involves the reaction of 3-(methylamino)-3-oxopropylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using sodium carbonate or potassium carbonate as the base . The reaction proceeds smoothly at room temperature, yielding the desired carbamate product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and controlled synthesis, reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate into amines.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the replacement of the tert-butyl group.

Major Products Formed

    Oxidation: Oxidized products such as oxides and hydroxyl derivatives.

    Reduction: Reduced products such as primary and secondary amines.

    Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is used as a protecting group for amines during peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for labeling and modifying biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs. This compound’s stability and controlled release properties make it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and ease of handling make it a valuable intermediate in large-scale production .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate can be removed under acidic conditions, releasing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[2-(methylcarbamoyl)ethyl]carbamate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of the 3-(methylamino)-3-oxopropyl group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-5-7(12)10-4/h5-6H2,1-4H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNKXDJXQNXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BOC-β-alanine (0.50 g, 2.64 mmol) was dissolved in 4 mL DMF. Methylamine hydrochloride (198 mg, 2.93 mmol) and DMAP (427.2 mg, 3.50 mmol) were added, followed by EDCI (1.06 g, 5.53 mmol). After stirring at room temperature for 2 days the solvent was removed in a stream of nitrogen and the residue dried in vacuo. It was dissolved in 5 mL 1 M HCl, and the solution was extracted five times with ethyl acetate. The combined organic extracts were dried over MgSO4 and concentrated to yield 0.43 g (2.13 mmol, 81%) of BOC-β-alanine methylamide (14) as a white solid. mp. 117-118° C., 1H-NMR (300 MHz, CDCl3) δ 5.78 (b, NH), 5.15 (b, NH), 3.38 (q, J=6.1 Hz, 2 H), 2.78 (d, J=4.8 Hz, 3 H), 2.36 (t, J=6.1 Hz, 2 H), 1.40 (s, 9 H) 13C-NMR (75.5 MHz, CDCl3) δ 171.74 (C), 79.15 (C), 36.41 (CH2), 36.03 (CH2), 28.17 (3 CH3), 26.04 (CH3). ##STR27##
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
198 mg
Type
reactant
Reaction Step Two
Name
Quantity
427.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1.06 g
Type
reactant
Reaction Step Three

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